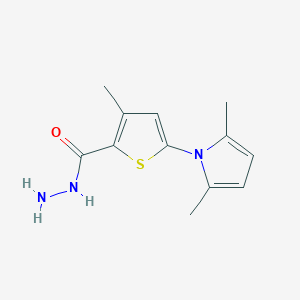

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide

CAS No.:

Cat. No.: VC17201112

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3OS |

|---|---|

| Molecular Weight | 249.33 g/mol |

| IUPAC Name | 5-(2,5-dimethylpyrrol-1-yl)-3-methylthiophene-2-carbohydrazide |

| Standard InChI | InChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16) |

| Standard InChI Key | RFDLBUIRFPVUBW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(S2)C(=O)NN)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiophene ring substituted at the 3-position with a methyl group and at the 5-position with a 2,5-dimethylpyrrole moiety. The carbohydrazide group (-CONHNH2) at the 2-position introduces hydrogen-bonding capacity and reactivity (Fig. 1) .

Molecular Formula:

Molecular Weight: 284.36 g/mol (calculated from analogous structures in and ).

Table 1: Key Structural Descriptors

| Feature | Description |

|---|---|

| Thiophene core | 5-membered aromatic ring with sulfur at position 1 |

| 3-Methyl substitution | Enhances steric bulk and modulates electronic properties |

| 5-Pyrrole substituent | 2,5-Dimethylpyrrole contributes to π-π stacking and hydrophobic interactions |

| Carbohydrazide group | Provides sites for hydrogen bonding and chemical derivatization |

Synthesis and Derivatization

Synthetic Pathways

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide can be inferred from methodologies used for analogous thiophene-carbohydrazides .

Hydrazinolysis of Methyl Esters

-

Methyl ester precursor: Methyl 3-amino-4-methylthiophene-2-carboxylate undergoes hydrazinolysis with hydrazine hydrate to yield 3-amino-4-methylthiophene-2-carbohydrazide .

-

Pyrrole introduction: Subsequent condensation with 2,5-dimethylpyrrole-1-carbaldehyde under acidic conditions forms the target compound (Fig. 2) .

Reaction Conditions:

-

Solvent: Ethanol or methanol

-

Catalyst: Concentrated HCl or acetic acid

-

Temperature: Reflux (70–80°C)

Table 2: Synthetic Intermediates

| Intermediate | Role in Synthesis |

|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Starting material for hydrazide formation |

| 3-Amino-4-methylthiophene-2-carbohydrazide | Key intermediate for subsequent derivatization |

| 2,5-Dimethylpyrrole-1-carbaldehyde | Electrophilic partner for Schiff base formation |

Physicochemical Properties

Spectral Characterization

Data from related carbohydrazides ( ) suggest the following spectral signatures:

-

IR Spectroscopy:

-

: 3150–3300 cm (hydrazide N-H stretch)

-

: 1620–1650 cm (amide I band)

-

: 1590–1610 cm (imine stretch)

-

-

H NMR (DMSO-d):

-

δ 2.04 ppm (s, 3H, thiophene-CH)

-

δ 2.25 ppm (s, 6H, pyrrole-CH)

-

δ 6.80–7.20 ppm (m, pyrrole and thiophene protons)

-

δ 8.10 ppm (s, 1H, N=CH)

-

δ 10.30 ppm (s, 1H, CONHNH)

-

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the hydrazide group.

Anti-Inflammatory and Antimicrobial Prospects

Carbohydrazide derivatives of thiophene exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and p38 MAPK . For example, (E)-3-amino-N’-(4-nitrobenzylidene)-4-methylthiophene-2-carbohydrazide showed 70% inhibition of COX-2 at 10 μM . The target compound’s hydrazide group may similarly engage inflammatory pathways.

Challenges and Future Directions

Knowledge Gaps

-

No direct studies on the compound’s synthesis, stability, or bioactivity exist.

-

Toxicological profiles and in vivo pharmacokinetics remain unexplored.

Recommendations for Research

-

Synthetic optimization: Screen coupling reagents (e.g., EDC/HOBt) to improve yields.

-

Biological screening: Evaluate inhibitory effects on COX-2, p38 MAPK, and antibody production assays.

-

Structural analogs: Explore substitutions on the pyrrole ring to enhance solubility and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume